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molecular formula C21H21ClN4O2 B8683462 4-(7-chloro-4-quinolinyl)-N-(2-methoxyphenyl)-1-piperazinecarboxamide

4-(7-chloro-4-quinolinyl)-N-(2-methoxyphenyl)-1-piperazinecarboxamide

Cat. No. B8683462
M. Wt: 396.9 g/mol
InChI Key: UGYQPOAOLNYLLX-UHFFFAOYSA-N
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Patent
US07220856B2

Procedure details

As described for example 78, 2-methoxyaniline, 4-nitrophenyl chloroformate, diisopropyl(ethyl)amine, and 7-chloro-4-(piperazin-1-yl)quinoline are reacted to afford the product after flash chromatography with CH2Cl2-MeOH.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
CH2Cl2 MeOH
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:9]=[CH:8][CH:7]=[CH:6][C:4]=1[NH2:5].Cl[C:11](OC1C=CC([N+]([O-])=O)=CC=1)=[O:12].C(N(C(C)C)CC)(C)C.[Cl:32][C:33]1[CH:42]=[C:41]2[C:36]([C:37]([N:43]3[CH2:48][CH2:47][NH:46][CH2:45][CH2:44]3)=[CH:38][CH:39]=[N:40]2)=[CH:35][CH:34]=1>C(Cl)Cl.CO>[Cl:32][C:33]1[CH:42]=[C:41]2[C:36]([C:37]([N:43]3[CH2:48][CH2:47][N:46]([C:11]([NH:5][C:4]4[CH:6]=[CH:7][CH:8]=[CH:9][C:3]=4[O:2][CH3:1])=[O:12])[CH2:45][CH2:44]3)=[CH:38][CH:39]=[N:40]2)=[CH:35][CH:34]=1 |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(N)C=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C2C(=CC=NC2=C1)N1CCNCC1
Step Five
Name
CH2Cl2 MeOH
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl.CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
are reacted

Outcomes

Product
Name
Type
Smiles
ClC1=CC=C2C(=CC=NC2=C1)N1CCN(CC1)C(=O)NC1=C(C=CC=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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